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Compound of Interest

Compound Name:
Dimethyl 2,6-

naphthalenedicarboxylate

Cat. No.: B1345185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a crucial monomer in the production

of high-performance polymers like polyethylene naphthalate (PEN). The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for Dimethyl 2,6-naphthalenedicarboxylate is C₁₄H₁₂O₄, with a

molecular weight of 244.24 g/mol .[1] The structural and spectroscopic data are summarized in

the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the symmetric nature of the molecule. Due to the C₂ₙ symmetry,

the naphthalene ring protons at positions 1, 5, 3, 7, and 4, 8 are chemically equivalent, as are

the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.60 s 2H H-1, H-5

~8.12 dd 2H H-3, H-7

~7.95 d 2H H-4, H-8

| ~3.98 | s | 6H | -OCH₃ |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The values

presented are typical.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~166.8 C=O (Ester carbonyl)

~135.2 C-4a, C-8a (Quaternary)

~131.5 C-2, C-6 (Quaternary)

~130.0 C-1, C-5

~129.5 C-4, C-8

~124.8 C-3, C-7

| ~52.5 | -OCH₃ |

Note: These are typical values for this class of compound.

Infrared (IR) Spectroscopy
The FTIR spectrum is characterized by strong absorptions corresponding to the ester functional

groups and the aromatic naphthalene core.

Table 3: Key FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3070-3010 Medium-Weak C-H Stretch Aromatic

~2960 Weak C-H Stretch Methyl (-OCH₃)

~1720 Strong C=O Stretch Ester Carbonyl

~1600, ~1470 Medium C=C Stretch Aromatic Ring

~1270 Strong C-O Stretch Ester (Aryl-O)

~1100 Strong C-O Stretch Ester (O-Alkyl)

| ~860 | Strong | C-H Bend (out-of-plane) | 1,2,4,5-tetrasubstituted ring |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular

weight and fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

244 High [M]⁺ (Molecular Ion)

213 Base Peak [M - OCH₃]⁺

185 Medium [M - COOCH₃]⁺

| 126 | Medium | [Naphthalene]⁺ fragment |

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectroscopic

data presented above.
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NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of Dimethyl 2,6-
naphthalenedicarboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution

to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet. Ensure the sample is positioned correctly within the RF coil.

Data Acquisition (¹H NMR):

Tune and shim the spectrometer on the sample to achieve optimal magnetic field

homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4

seconds, and a relaxation delay of 2-5 seconds.

Collect 8 to 16 scans to achieve an adequate signal-to-noise ratio.

Data Acquisition (¹³C NMR):

Switch the nucleus to ¹³C.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a

relaxation delay of 2 seconds.

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the

TMS peak to 0.00 ppm. Integrate the signals in the ¹H spectrum to determine the relative

number of protons.
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FTIR-ATR Spectroscopy Protocol
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or zinc selenide) is clean. If necessary, wipe it with a soft cloth dampened with

isopropanol and allow it to dry completely.

Background Collection: With the clean, empty ATR anvil in place, collect a background

spectrum. This will account for absorptions from atmospheric CO₂ and H₂O, as well as the

crystal itself.

Sample Application: Place a small amount of the solid Dimethyl 2,6-
naphthalenedicarboxylate powder directly onto the center of the ATR crystal.

Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring

good contact between the powder and the crystal surface.

Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at

a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum. Label the significant

peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.

For a volatile and thermally stable solid like Dimethyl 2,6-naphthalenedicarboxylate, this is

typically done via a direct insertion probe or by coupling the output of a Gas Chromatograph

(GC) to the MS inlet.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged radical molecular ion ([M]⁺).

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller,

characteristic charged ions and neutral radicals.
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Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative

intensity of each detected ion versus its m/z value. The peak with the highest intensity is

designated as the base peak.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a chemical compound like Dimethyl 2,6-naphthalenedicarboxylate.
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Caption: Logical workflow for spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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